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Compound of Interest

Compound Name: Einecs 301-950-1

Cat. No.: B12695141 Get Quote

A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for

the chemical compound identified by Einecs number 301-950-1. This substance is a 1:1

compound of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol. While direct spectroscopic

analysis of the combined compound is not readily available in public databases, this guide

presents a detailed examination of the spectroscopic properties of its primary constituent,

2,4,6-trichlorophenol. The molecular formula of the compound is C12H18Cl3NO4, and it has a

molecular weight of 346.63 g/mol . Understanding the spectroscopic signature of 2,4,6-

trichlorophenol is critical for researchers working with this compound, particularly in the fields of

analytical chemistry, environmental science, and drug development.

Spectroscopic Data for 2,4,6-Trichlorophenol
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2,4,6-trichlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

proton (¹H) and carbon-13 (¹³C) NMR data for 2,4,6-trichlorophenol provide key insights into its

aromatic structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12695141?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12695141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.4 Singlet 2H Ar-H

~5.8 Singlet 1H Ar-OH

¹³C NMR Data

Chemical Shift (ppm) Assignment

~148 C-OH

~129 C-Cl

~128 C-H

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 300 MHz

or higher).

Sample Preparation: A few milligrams of 2,4,6-trichlorophenol are dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio

(typically 16 or more), and a relaxation delay of 1-5 seconds.

¹³C NMR: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm)

is used. A larger number of scans is typically required due to the lower natural abundance

of ¹³C.
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Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2,4,6-trichlorophenol shows

characteristic bands for the hydroxyl and aromatic C-Cl and C-H bonds.

IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3600 Broad, Medium O-H stretch (hydroxyl group)

~3050-3100 Sharp, Weak Aromatic C-H stretch

~1450-1600 Medium Aromatic C=C ring stretch

~1200-1300 Strong C-O stretch

~600-800 Strong C-Cl stretch

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste,

which is then placed between two salt plates (e.g., NaCl or KBr).

Solution: The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄),

and the solution is placed in a liquid cell.
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Data Acquisition: A background spectrum (of the KBr pellet, Nujol, or solvent) is first

recorded. Then, the sample spectrum is recorded. The instrument measures the

transmittance or absorbance of infrared radiation as a function of wavenumber.

Data Processing: The background spectrum is subtracted from the sample spectrum to

obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 2,4,6-trichlorophenol provides information about its molecular weight

and fragmentation pattern.

Mass Spectrometry Data

m/z Relative Intensity Assignment

196, 198, 200 High

[M]⁺, [M+2]⁺, [M+4]⁺

(Molecular ion cluster due to

three chlorine isotopes)

160, 162, 164 Medium [M-HCl]⁺

132, 134 Medium [M-Cl-CO]⁺

97 Low [C₅H₂O]⁺

62 Low [C₅H₂]⁺

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-

MS) for sample introduction and separation.

Ionization Method: Electron ionization (EI) is a common method for volatile compounds like

2,4,6-trichlorophenol. In EI, the sample is bombarded with a high-energy electron beam.

Data Acquisition: The instrument is set to scan a specific mass range (e.g., m/z 40-300). The

ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a
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quadrupole).

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural clues.

Formation of Einecs 301-950-1
The compound Einecs 301-950-1 is formed through an acid-base reaction between 2,4,6-

trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). The acidic phenolic proton of

2,4,6-trichlorophenol is transferred to the basic nitrogen atom of triethanolamine, forming an

ionic salt.

Caption: Formation of Einecs 301-950-1 from its constituent molecules.

Conclusion
This guide has summarized the available spectroscopic data for 2,4,6-trichlorophenol, a key

component of Einecs 301-950-1. The provided NMR, IR, and MS data, along with detailed

experimental protocols, offer a valuable resource for researchers. While direct spectroscopic

information for the complete compound is lacking, the data presented here for its acidic

component provides a strong foundation for its characterization and analysis. Further research

to obtain and publish the full spectroscopic profile of the 1:1 compound is encouraged to

provide a more complete understanding of its chemical properties.

To cite this document: BenchChem. [Spectroscopic and Structural Analysis of Einecs 301-
950-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12695141#spectroscopic-data-nmr-ir-ms-for-einecs-
301-950-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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